![molecular formula C11H17NO B1520022 8-(环丙基甲基)-8-氮杂双环[3.2.1]辛烷-3-酮 CAS No. 1184918-93-1](/img/structure/B1520022.png)

8-(环丙基甲基)-8-氮杂双环[3.2.1]辛烷-3-酮

描述

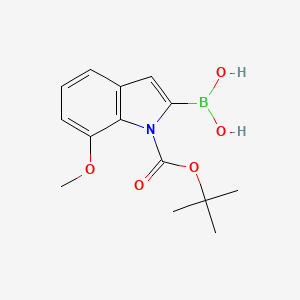

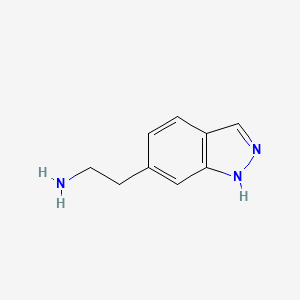

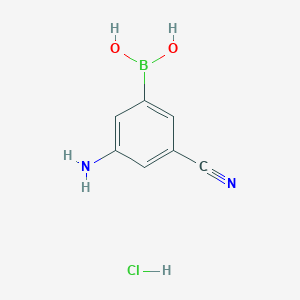

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the CAS Number: 1184918-93-1 . It has a molecular weight of 179.26 .

Molecular Structure Analysis

The 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one molecule contains a total of 32 bonds . There are 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is stored at room temperature . It has a molecular weight of 179.26 .科学研究应用

Asymmetric Synthesis of Natural Product Analogues

The compound serves as a precursor in the asymmetric synthesis of natural product analogues. These analogues often feature the bicyclic structure as a core motif, which is present in many biologically active compounds . For example, the synthesis of 8-oxabicyclo[3.2.1]octane derivatives from glycals has been reported, which are key intermediates in producing complex natural products with potential anti-tumor and anti-inflammatory properties .

Gold-Catalyzed Tandem Reactions

It is used in gold(I)-catalyzed tandem reactions, such as 1,3-acyloxy migration/Ferrier rearrangement. This method is efficient for preparing enantiomerically pure bicyclic structures that are common in various classes of natural products . These structures are significant due to their interesting biological activities and potential therapeutic applications.

Development of Anti-Tumor Agents

The bicyclic core of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is structurally similar to that found in Englerin A, a compound isolated from Phyllanthus engleri with selective activity against renal cancer cell lines . This similarity suggests potential applications in the development of new anti-tumor agents.

Synthesis of Anti-Inflammatory Compounds

This compound can be used to synthesize analogues of Homalomenol C, which is derived from Homalomena aromatica and used in traditional Vietnamese medicine as an anti-inflammatory agent . The bicyclic structure is crucial for mimicking the bioactive component of these traditional remedies.

Inhibitors of Nitric Oxide Production

The structural motif of this compound is also found in sesquiterpenoids like Balsamiferine J, which has been isolated from Blumea balsamifera and exhibits NO inhibitory activity against murine microglial cell lines . This suggests potential applications in designing inhibitors of nitric oxide production, which could have therapeutic benefits in various inflammatory conditions.

Cascade Reactions for Complex Molecule Synthesis

The compound is a candidate for cascade reactions, which are a series of chemical transformations that occur in a single reaction vessel. These reactions are valuable for synthesizing complex molecules efficiently and with reduced cost and waste . The bicyclic structure of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one makes it suitable for initiating such reactions.

安全和危害

The safety data sheet for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one indicates that it should be handled in a well-ventilated place . Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

作用机制

The azabicyclo octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential . The unique structure of these compounds can make them a challenging scaffold to acquire .

属性

IUPAC Name |

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXWSZSJANOMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CCC2CC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654922 | |

| Record name | 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |

CAS RN |

1184918-93-1 | |

| Record name | 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)

![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)